![molecular formula C17H26N4O5 B12236943 2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine](/img/structure/B12236943.png)
2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine is a complex organic compound that features a morpholine ring, an oxadiazole ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine likely involves multiple steps, including the formation of the morpholine ring, the oxadiazole ring, and the oxane ring. Typical synthetic routes may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable carbonyl compound under acidic or basic conditions.
Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the Oxane Ring: This can be synthesized through the cyclization of a suitable diol with a carbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use as an intermediate in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine will depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other morpholine derivatives, oxadiazole derivatives, and oxane derivatives. Examples include:
Morpholine Derivatives: 4-Morpholinecarboxylic acid, N-(4-morpholinyl)acetamide.
Oxadiazole Derivatives: 1,2,4-Oxadiazole-3-carboxylic acid, 5-(4-methoxyphenyl)-1,2,4-oxadiazole.
Oxane Derivatives: 1,4-Dioxane, tetrahydropyran.
Properties
Molecular Formula |
C17H26N4O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
morpholin-4-yl-[4-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C17H26N4O5/c22-17(21-4-8-24-9-5-21)14-11-20(3-10-25-14)12-15-18-16(26-19-15)13-1-6-23-7-2-13/h13-14H,1-12H2 |
InChI Key |
NGXHFDRCNMZXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=NO2)CN3CCOC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-2-amine](/img/structure/B12236871.png)
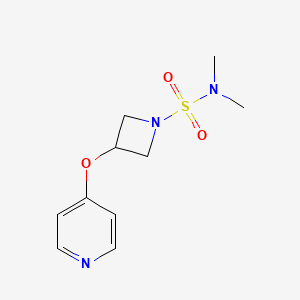
![4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12236884.png)
![2-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12236886.png)
![N-[(4-bromo-2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12236888.png)
![2-[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12236899.png)
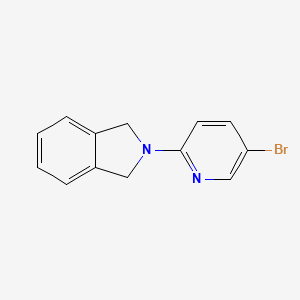
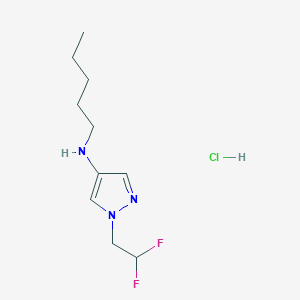
![2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole](/img/structure/B12236915.png)

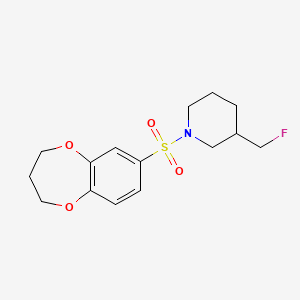
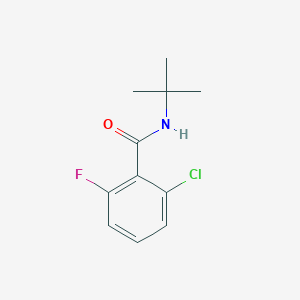
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B12236933.png)
![2-(5-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B12236937.png)
